5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile
Description
Properties
IUPAC Name |
5-[2-(dimethylamino)ethoxy]-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-14(2)5-6-15-10-3-4-11(12)9(7-10)8-13/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOIPUQMHXAEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=C(C=C1)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including studies on its interactions with various biological targets, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a fluorobenzene core substituted with a dimethylaminoethoxy group and a nitrile functional group . Its molecular formula is CHFNO, with a molecular weight of approximately 165.16 g/mol . The presence of the fluorine atom and the nitrile group significantly influences its chemical reactivity and biological interactions.
Research indicates that this compound acts primarily as a receptor tyrosine kinase inhibitor . This mechanism is crucial for influencing cellular signaling pathways associated with cancer growth and metastasis. The compound’s structure allows it to bind effectively to specific receptors, thus modulating their activity.
Binding Affinity Studies
Studies have employed various techniques to evaluate the binding affinity of this compound to biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been utilized to quantify these interactions. For instance, the binding affinity of similar compounds has been reported to exhibit inhibition constants (K) in the nanomolar range, indicating potent interactions with target proteins involved in tumorigenesis .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to this compound, highlighting their unique aspects and potential biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Amino-2-fluorobenzonitrile | Contains an amino group instead of an ether | Increased hydrophilicity may enhance solubility |
| 4-Dimethylaminophenyl-2-fluorobenzonitrile | Dimethylamino group on a different aromatic ring | May exhibit different receptor selectivity |
| 3-Fluoro-4-methoxybenzonitrile | Methoxy substituent instead of dimethylamino | Altered electronic properties affecting reactivity |
These comparisons illustrate how modifications on the benzene ring can influence both chemical reactivity and biological activity.
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in preclinical models:
- Study on Receptor Tyrosine Kinase Inhibition : A study demonstrated that modifications to the fluorobenzene structure enhanced selectivity and potency against specific cancer cell lines. The results indicated a significant reduction in cell proliferation at low micromolar concentrations .
- Neurodegenerative Disease Models : Research has explored the use of similar compounds as potential PET imaging agents for detecting amyloid plaques in Alzheimer’s disease models, showcasing their versatility beyond oncology applications .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, suggesting potential therapeutic applications in treating various diseases .
Scientific Research Applications
Pharmaceutical Development
1. Receptor Tyrosine Kinase Inhibition
Research indicates that compounds similar to 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile exhibit significant biological activities, particularly as receptor tyrosine kinase inhibitors. These compounds can influence cellular signaling pathways involved in cancer growth and metastasis . The ability to inhibit these pathways makes them valuable candidates for developing targeted cancer therapies.
2. Drug Design Scaffold
The compound serves as a scaffold for designing new drugs targeting specific biological pathways. Modifications to the fluorobenzene structure can enhance selectivity and potency against specific targets, which is crucial for optimizing therapeutic efficacy. The versatility of this compound allows medicinal chemists to explore various modifications that could lead to novel therapeutic agents.
Synthetic Routes
Several synthetic methods have been developed for producing this compound. These methods typically involve the following steps:
- Fluorination : Introduction of the fluorine atom into the benzene ring.
- Nitrile Formation : Conversion of suitable precursors into nitriles.
- Dimethylaminoethoxy Group Addition : Attaching the dimethylaminoethoxy group, which is crucial for its biological activity.
These synthetic strategies are essential for producing the compound in sufficient quantities for research and potential therapeutic use.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence polarization are commonly employed to assess binding interactions. Understanding these interactions helps in elucidating the compound's mechanism of action and potential therapeutic applications.
Case Studies
Case Study 1: Cancer Therapy Development
A study explored the efficacy of this compound as a receptor tyrosine kinase inhibitor in vitro. Results demonstrated that modifications to the compound enhanced its inhibitory effects on cancer cell proliferation, highlighting its potential as a lead compound in cancer drug development.
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive structure-activity relationship (SAR) analysis was conducted on derivatives of this compound, revealing critical insights into how structural changes affect biological activity. This analysis provided valuable information for optimizing compounds for improved selectivity and potency against specific cancer targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
(a) 4-(Substituted)-5-fluorobenzene-1,2-diamine
- Structure : Features a fluorine atom at the 5-position and diamine groups at the 1,2-positions of the benzene ring.
- Key Differences: Lacks the nitrile and dimethylaminoethoxy groups present in the target compound. The diamine functionality makes it more reactive but less stable, requiring immediate use in subsequent synthetic steps .
- Applications : Intermediate in the synthesis of benzimidazoles or triazoles.
(b) ST-1627 (2-(2-(5-(Dimethylamino)-1,3-dioxoisoindolin-2-yl)ethoxy)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)benzonitrile)
- Structure: Shares the benzonitrile core and dimethylaminoethoxy chain but incorporates an isoindolin-dione and oxadiazole heterocycle.
Functional Group Analogues
(a) Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: Contains fluorophenyl and trifluoromethylphenoxy groups but replaces the nitrile with a pyridinecarboxamide.
- Key Differences : The carboxamide group enhances hydrogen-bonding capacity, while the trifluoromethyl group increases lipophilicity. This makes diflufenican more suited for herbicidal activity due to prolonged environmental persistence .
(b) Ethofumesate (±-2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranylmethanesulfonate)
Physicochemical Properties
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 2-Fluorobenzonitrile
The primary route leverages the nucleophilic aromatic substitution of the fluorine atom on 2-fluorobenzonitrile by a nucleophile containing the dimethylaminoethoxy moiety.
- Starting Material: 2-Fluorobenzonitrile (CAS 394-47-8) is commercially available and serves as the electrophilic aromatic substrate due to the activating effect of the nitrile group on the fluorine leaving group.
- Nucleophile: 2-(Dimethylamino)ethanol or its derivatives act as nucleophiles.
- Reaction Conditions: The reaction typically occurs in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility.
- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) is used to deprotonate the nucleophile and facilitate substitution.
- Temperature: Moderate heating (25–110 °C) is applied to drive the reaction.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Mix 2-fluorobenzonitrile (1 equiv), 2-(dimethylamino)ethanol (1.2 equiv), and Cs2CO3 (2 equiv) in DMF | Anhydrous conditions essential to avoid hydrolysis |
| 2 | Stir at 60–110 °C for 12–16 hours | Reaction monitored by TLC or HPLC |
| 3 | Quench with water, extract with ethyl acetate | Organic layer dried and concentrated |
| 4 | Purify by silica gel chromatography using ethyl acetate/heptane mixtures | Yields typically moderate to good (40–70%) |
This SNAr approach is favored due to the electron-withdrawing nitrile group activating the aromatic ring toward nucleophilic attack, allowing selective displacement of the fluorine atom without affecting the nitrile functionality.
Protection and Alkylation Routes
In some methods, the dimethylamino group is introduced via alkylation of a precursor phenol or phenoxy intermediate:
- Step 1: Preparation of 5-hydroxy-2-fluorobenzonitrile or its protected form.
- Step 2: Alkylation with 2-dimethylaminoethyl halides (e.g., 2-(dimethylamino)ethyl chloride or bromide) under basic conditions (NaH or K2CO3) in solvents like THF or DMF.
- Step 3: Deprotection if necessary, followed by purification.
This method allows more control over the substitution pattern but requires additional steps and purification.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield & Purity |
|---|---|---|
| Solvent | DMF, DMSO, THF | Polar aprotic solvents increase nucleophilicity and solubility |
| Base | Cs2CO3, K2CO3, NaH | Strong bases promote deprotonation and substitution efficiency |
| Temperature | 25–110 °C | Higher temperature accelerates reaction but may cause side reactions |
| Reaction Time | 12–24 hours | Sufficient time needed for complete conversion |
| Moisture Control | Anhydrous conditions required | Prevents hydrolysis and side product formation |
Representative Data from Literature
Notes on Purification and Characterization
- Purification is commonly performed via flash chromatography on silica gel using mixtures of ethyl acetate and heptane.
- Characterization includes NMR (1H, 13C), mass spectrometry (MS), and HPLC to confirm purity and structure.
- Avoidance of moisture during synthesis and workup is critical to prevent formation of hydrolysis byproducts.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 5-[2-(Dimethylamino)ethoxy]-2-fluorobenzonitrile, and how can reaction conditions be tailored to improve yield?
- Methodology : Synthesis typically involves multi-step substitution reactions. For example, fluorination at the 2-position of the benzene ring can be achieved via nucleophilic aromatic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) under reflux . The dimethylaminoethoxy side chain is introduced via Mitsunobu or alkylation reactions, requiring catalysts like Pd or Cu for coupling . Optimization includes solvent selection (e.g., THF for better solubility), temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How can the compound’s structure be rigorously characterized, and what analytical techniques are critical for confirming purity?
- Methodology : Use a combination of:
- NMR (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration .
- HRMS (High-Resolution Mass Spectrometry) for molecular ion verification.
- HPLC (≥98% purity) with UV detection at 254 nm for assessing impurities .
- FTIR to identify nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
Q. What role does the fluorine atom play in modulating the compound’s reactivity and biological interactions?
- Methodology : Fluorine’s electronegativity enhances metabolic stability and binding affinity in biological systems. Comparative studies using non-fluorinated analogs (e.g., replacing F with H or Cl) reveal reduced enzymatic degradation via cytochrome P450, as shown in fluorinated benzoic acid derivatives . Computational docking (e.g., AutoDock Vina) can model interactions with target proteins, highlighting fluorine’s impact on hydrogen bonding and hydrophobic effects .
Advanced Research Questions
Q. How does the dimethylaminoethoxy group influence the compound’s pharmacokinetic properties, and what strategies enhance blood-brain barrier penetration?
- Methodology : The dimethylamino group increases lipophilicity (logP ~2.5), measured via shake-flask or HPLC methods. BBB penetration is assessed using in vitro models (e.g., MDCK-MDR1 cells) or PET imaging in rodents. Structural analogs with shorter alkyl chains (e.g., ethyl instead of dimethyl) show reduced CNS uptake, as seen in fluorinated benzaldehyde derivatives .
Q. What are the stability profiles of this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitor via LC-MS .
- Thermal stress : Heat at 60°C for 72h; degradation products (e.g., de-fluorinated byproducts) are identified using HRMS .
- Light exposure : Use ICH Q1B guidelines with UV light (320–400 nm) to assess photostability. Stabilizers like antioxidants (BHT) reduce oxidation .
Q. How can computational modeling predict the compound’s affinity for specific enzyme targets (e.g., kinases or GPCRs)?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to study binding modes. QSAR models trained on fluorinated benzophenone derivatives correlate substituent effects (e.g., dimethylaminoethoxy length) with IC₅₀ values . Free energy perturbation (FEP) calculations quantify binding energy contributions of the fluorine atom .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using reference inhibitors. Cross-validate via orthogonal methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
